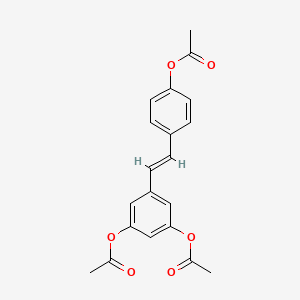
Triacetylresveratrol
Overview
Description
Triacetylresveratrol (TAR) is a polyphenol compound found in various plants, including grapes, peanuts, and mulberries. It is a derivative of resveratrol, an antioxidant compound with a range of beneficial effects. TAR has been the subject of numerous studies, as researchers have sought to understand its properties and potential therapeutic uses.
Scientific Research Applications
Anticancer Potential
Triacetylresveratrol (TRES) shows significant potential as an anticancer agent. Studies have demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, TRES inhibits cell viability and induces apoptosis in pancreatic cancer cells, similar to resveratrol but with higher bioavailability. It also impacts molecular changes in key signaling pathways like STAT3 and NFκB (Duan et al., 2016). Another study showed that TRES inhibits the proliferation of non-small cell lung cancer A549 cells and induces apoptosis through the STAT3 signaling pathway (Ji et al., 2017).
Skin Health and Anti-Aging
TRES combined with cannabidiol increases the viability of skin fibroblasts, restores wound-healing activity, reduces metabolic dysfunction, and improves nuclear architecture in senescent fibroblasts. This suggests a potential role in skin rejuvenation (Gerasymchuk et al., 2022). In cosmetic applications, TRES derivatives like resveratryl triacetate show promise in human skin lightening without inducing skin irritation (Ryu et al., 2015).
Antiviral Effects
Research has identified TRES's effectiveness against viruses. For example, TRES induces early apoptosis in porcine epidemic diarrhea virus (PEDV)-infected cells, suggesting its potential as an antiviral agent (Wang et al., 2022).
Immunomodulatory Properties
TRES might serve as an immunomodulator, especially in lung adenocarcinoma immunotherapy. It has been shown to interact with and potentially modulate the sirtuin 2 (SIRT2) gene, linked with immune cell infiltration in lung adenocarcinoma, suggesting its role in enhancing the effectiveness of immunotherapies (He et al., 2023).
Impact on Cellular Mechanisms
TRES has been observed to regulate p53 and cell proliferation in various cancer cell lines, indicating its influence on key cellular mechanisms and potential therapeutic applications in cancer treatment (Hsieh et al., 2011; Hsieh et al., 2011).
Parasitological Applications
TRES has shown promise in the control of gene expression and biological processes in parasites like Trypanosoma cruzi, presenting a potential avenue for developing new antiparasitic drugs (Campo, 2016).
Mechanism of Action
Target of Action
Triacetylresveratrol, an acetylated analog of resveratrol, primarily targets Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, which are known to play a significant role in cellular processes like aging, transcription, and apoptosis . This compound also interacts with Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa B (NFκB) .
Mode of Action
This compound demonstrates potent agonist efficiency to SIRT2 . It inhibits the phosphorylation of STAT3 and NFκB, leading to a decrease in their activity . This compound also down-regulates Mcl-1, an anti-apoptotic protein, and up-regulates pro-apoptotic proteins Bim and Puma .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the mTOR and AMPK signaling networks , which are crucial for cellular processes like protein synthesis and energy metabolism. It also impacts the STAT3 and NFκB signaling pathways , which are involved in processes like cell growth and immune response. Furthermore, it might regulate the Epithelial-to-Mesenchymal Transition (EMT) process in cancer cells .
Pharmacokinetics
This compound exhibits higher bioavailability compared to resveratrol . This is due to its acetylated structure, which enhances its absorption and stability. Less than 1% of the drug-related material remains intact relative to key metabolites in plasma and urine .
Result of Action
This compound inhibits cell viability and induces apoptosis in a concentration and incubation time-dependent manner . It suppresses the nuclear translocation and interrupts the interaction of STAT3 and NFκB in cells . These actions lead to the inhibition of cellular melanogenesis and the potential prevention and treatment of certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. In general, factors such as temperature, pH, and presence of other compounds can affect the stability and efficacy of many compounds
Future Directions
Biochemical Analysis
Biochemical Properties
Triacetylresveratrol interacts with various enzymes and proteins, influencing biochemical reactions. It has been found to be an activator for the Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins that play a significant role in cellular processes . The interaction between this compound and SIRT2 is thought to be a key factor in its biological function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of breast and prostate tumor cell lines . It also has anti-melanogenic effects, inhibiting cellular melanogenesis . Furthermore, it has been shown to induce early apoptosis in Porcine Epidemic Diarrhea Virus (PEDV)-infected cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. It has been found to bind to SIRT2, demonstrating potent agonist efficiency . This interaction is thought to contribute to its ability to induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. It has been found to demonstrate a strong inhibitory effect on PEDV at different time points
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to interact with SIRT2, which plays a significant role in cellular metabolism
Properties
IUPAC Name |
[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYUJSOJIMKIS-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873903 | |
| Record name | 3,5,4'-Tri-O-acetylresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42206-94-0 | |
| Record name | 3,5,4'-Tri-O-acetylresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetylresveratrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of triacetylresveratrol (3,5,4'-tri-O-triacetylresveratrol)?
A1: While the exact mechanism is still under investigation, research suggests that this compound exerts its effects by modulating specific signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, in non-small cell lung cancer A549 cells, this compound was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), leading to the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1 and ultimately promoting apoptosis. [] Additionally, this compound exhibits potent agonist activity towards Sirtuin 2 (SIRT2), a protein implicated in various cellular processes including aging and cancer. []
Q2: Has this compound demonstrated any promising activity in preclinical cancer models?
A2: Yes, this compound has shown potential in preclinical studies using glioblastoma models. In a study utilizing three-dimensional cultures of human brain microvascular endothelial cells, this compound disrupted the tumor-promoting effects of the glioblastoma perivascular stem cell niche. [] Furthermore, in vivo experiments demonstrated that this compound significantly inhibited intracranial tumor growth and improved survival rates in mice. []
Q3: Has this compound been investigated as a potential inducer of phase II detoxification enzymes?
A3: Yes, high-throughput screening studies have identified this compound as a potential inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme. [, , , ] In both primary and immortalized human bronchial epithelial cells, this compound increased NQO1 mRNA and protein expression. [, ] While its effect on NQO1 induction appears less potent compared to other identified compounds, this compound stands out due to its low toxicity profile. [, ]
Q4: Are there any studies exploring the potential of this compound in combination therapies?
A4: Research suggests that this compound may serve as a valuable addition to immunotherapy regimens for lung adenocarcinoma (LUAD). [] Given its positive correlation with immune cell infiltration in LUAD and its ability to enhance the expression of immune checkpoint molecule PD-1, this compound holds promise as a potential immunomodulator when combined with anti-PD-1 therapies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3020875.png)
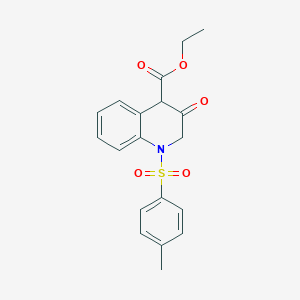
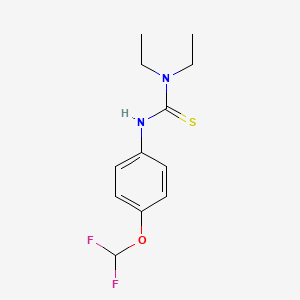
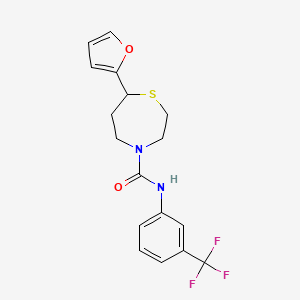
![4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3020881.png)
![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B3020882.png)
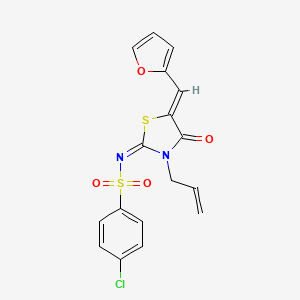
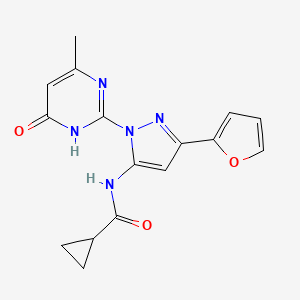
![7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3020888.png)


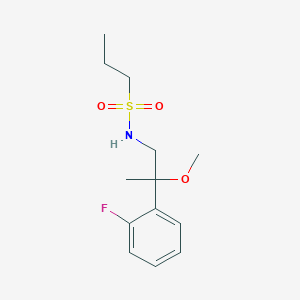
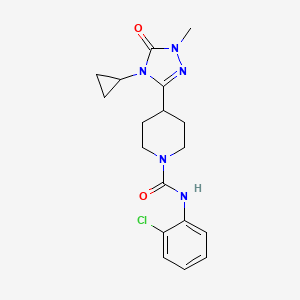
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B3020898.png)
